Butenachlor
Overview
Description
Butenachlor is a selective, soil-applied herbicide primarily used to control grass and some broad-leaved weeds. It is known for its low aqueous solubility and moderate toxicity to fish, while being less toxic to birds and mammals . The chemical formula for this compound is C17H24ClNO2, and it is also referred to by its IUPAC name, N-[(Z)-but-2-enoxy]methyl-2-chloro-N-(2,6-diethylphenyl)acetamide .
Preparation Methods
Butenachlor can be synthesized through various chemical routes. One common method involves the reaction of 2-chloro-N-(2,6-diethylphenyl)acetamide with but-2-en-1-ol under specific conditions to yield this compound . Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to prepare in vivo formulations .
Chemical Reactions Analysis
Butenachlor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Butenachlor has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study herbicide behavior and degradation in soil and water environments.
Biology: Researchers use this compound to investigate its effects on plant physiology and weed control mechanisms.
Medicine: Although not directly used in medicine, studies on this compound’s toxicity and environmental impact contribute to understanding the safety of chemical compounds.
Mechanism of Action
Butenachlor exerts its herbicidal effects by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts the development of plant tissues, leading to the death of susceptible weeds. The molecular targets of this compound include enzymes involved in VLCFA synthesis pathways .
Comparison with Similar Compounds
Butenachlor is often compared with other herbicides like Butachlor and Pretilachlor. While all three compounds are used for weed control, this compound is unique in its specific inhibition of VLCFA synthesis. Butachlor and Pretilachlor, on the other hand, have different modes of action and target different pathways in plants .
Similar Compounds
Butachlor: Another herbicide with a different mechanism of action.
Pretilachlor: Used for similar purposes but targets different pathways.
Acetochlor: A herbicide with a similar structure but different application methods.
This compound’s unique properties and specific mode of action make it a valuable tool in agricultural weed management and scientific research.
Properties
IUPAC Name |
N-[[(Z)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIJTXDRLNTIS-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(COC/C=C\C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058206 | |
Record name | Butenachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87310-56-3 | |
Record name | Butenachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87310-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butenachlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butenachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTENACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0EV45W87P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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